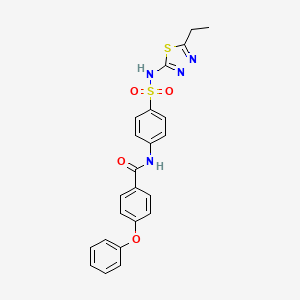

N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-phenoxybenzamide

Description

N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-phenoxybenzamide is a sulfonamide-based compound featuring a 1,3,4-thiadiazole ring substituted with an ethyl group and a benzamide moiety linked via a sulfamoyl bridge. Its molecular formula is C₂₃H₂₀N₄O₄S₂, with a molecular weight of 480.6 g/mol . The compound’s structure integrates a sulfonamide group (critical for bioactivity), a phenoxybenzamide unit (imparting aromatic interactions), and a thiadiazole heterocycle (enhancing metabolic stability). Such structural attributes align it with pharmaceuticals targeting enzymes like carbonic anhydrases or antimicrobial agents .

Properties

IUPAC Name |

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O4S2/c1-2-21-25-26-23(32-21)27-33(29,30)20-14-10-17(11-15-20)24-22(28)16-8-12-19(13-9-16)31-18-6-4-3-5-7-18/h3-15H,2H2,1H3,(H,24,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQKFMAIECLRAPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-phenoxybenzamide typically involves multiple steps, starting with the preparation of the thiadiazole core. One common approach is the reaction of 5-ethyl-1,3,4-thiadiazol-2-amine with chlorosulfonic acid to form the sulfamoyl derivative. This intermediate is then coupled with 4-phenoxybenzamide under suitable conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-phenoxybenzamide can undergo various chemical reactions, including:

Oxidation: The phenyl and thiadiazole rings can be oxidized under specific conditions.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: Substitution reactions at the benzamide and thiadiazole moieties are possible.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Oxidation products: Hydroxylated derivatives of the phenyl and thiadiazole rings.

Reduction products: Amine derivatives of the benzamide and thiadiazole moieties.

Substitution products: Derivatives with modified functional groups on the benzamide and thiadiazole rings.

Scientific Research Applications

It appears there might be a misunderstanding in the query, as the search results primarily discuss "N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-2 -phenoxybenzamide", while the query asks about the "4 -phenoxybenzamide" variant. Keeping this discrepancy in mind, here’s what the search results indicate regarding the applications of compounds similar in structure, with a focus on "N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-2-phenoxybenzamide" and related molecules.

Scientific Research Applications

"N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-2-phenoxybenzamide" is a complex organic compound belonging to the thiadiazole derivatives class. Scientific research applications include:

- Chemistry Used as a building block for synthesizing complex molecules and as a ligand in coordination chemistry.

- Biology Investigated for potential as an antimicrobial agent due to its ability to inhibit the growth of various bacteria and fungi.

- Medicine Explored for anticancer properties, inducing apoptosis in cancer cells by targeting specific molecular pathways.

- Industry Utilized in developing new materials with unique properties, such as polymers and coatings.

"N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-2-phenoxybenzamide" is of interest due to its potential biological activities, specifically its antimicrobial and anticancer properties.

Antimicrobial Activity

Research suggests that 1,3,4-thiadiazoles derivatives exhibit antimicrobial properties. The compound has been tested against various bacterial strains and fungi:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Moderate Inhibition |

| Escherichia coli | Strong Inhibition |

| Candida albicans | Significant Antifungal |

Modifications in the thiadiazole structure could enhance activity against resistant strains.

Anticancer Activity

The compound has been evaluated for its anticancer potential, and mechanistic studies suggest it disrupts DNA replication processes in cancer cells. The thiadiazole ring acts as a bioisostere of pyrimidine, interfering with nucleic acid synthesis, and it has been observed to inhibit cell division and growth in cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of "N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-2-phenoxybenzamide" can be attributed to specific structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Thiadiazole Ring | Enhances DNA interaction |

| Sulfamoyl Group | Increases solubility and bioavailability |

| Phenoxy Group | Modulates receptor binding |

Related compounds and their applications

Other similar compounds, such as 5-Aryl-1,3,4-Thiadiazoles, have shown antitumor activity against MCF-7 and HepG2 cells, enhanced by expansion with a piperazine or piperidine ring featuring a more lipophilic o-ethoxyphenyl, or benzyl moiety, through an acetamide linker . The bioisosteric replacement of the o-ethoxyphenyl with a furoyl moiety improved activity against MCF-7 cells .

Mechanism of Action

The mechanism by which N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-phenoxybenzamide exerts its effects involves its interaction with specific molecular targets. The thiadiazole ring can bind to enzymes or receptors, modulating their activity. The benzamide group may interact with biological macromolecules, influencing cellular processes.

Molecular Targets and Pathways:

Enzymes: Thiadiazole derivatives are known to inhibit various enzymes, affecting metabolic pathways.

Receptors: The compound may bind to receptors involved in signal transduction, altering cellular responses.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs and their structural variations are summarized below:

Key Observations :

- Phenoxy vs.

- Electron-Withdrawing Groups: The cyano group in reduces LogP (indicating better aqueous solubility) compared to the target compound.

- Heterocyclic Diversity : Compounds with dual heterocycles (e.g., imidazole + isoxazole in ) exhibit enhanced antifungal activity, suggesting synergistic effects.

Physicochemical Properties

Notes:

Biological Activity

N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-phenoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings, including its synthesis, biological effects, and structure-activity relationships.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and properties:

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 326.395 g/mol |

| CAS Number | 1037-51-0 |

The structure includes a thiadiazole ring, which is known for its diverse biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds, including the target compound, exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Compounds with the thiadiazole moiety have shown effectiveness against various Gram-positive and Gram-negative bacteria. Studies report Minimum Inhibitory Concentrations (MICs) ranging from 32 to 42 µg/mL against pathogens like E. coli and S. aureus .

- Antifungal Activity : The compound has also demonstrated antifungal effects against strains such as Candida albicans and Aspergillus niger, with some derivatives showing inhibition rates between 58% and 66% .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro studies. For example:

- Cell Proliferation Inhibition : Certain derivatives have been shown to inhibit cell proliferation in cancer cell lines, indicating a possible mechanism involving interference with cellular signaling pathways .

The exact mechanism of action for this compound remains partially elucidated. However, it is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes associated with bacterial cell wall synthesis or cancer cell growth.

- Molecular Interactions : Its unique structure allows it to interact with various biological targets, disrupting normal cellular functions .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural features. Modifications on the thiadiazole ring and phenyl groups can significantly influence its potency:

- Substituent Effects : The presence of halogen or oxygenated substituents on the phenyl ring enhances antibacterial activity.

- Ring Composition : Variations in the thiadiazole structure can lead to different biological outcomes, emphasizing the importance of SAR studies .

Case Studies

Several studies have investigated the biological activity of thiadiazole derivatives similar to the target compound:

- Thiadiazole Derivatives Against Bacteria : A study demonstrated that derivatives containing a thiadiazole ring exhibited superior antibacterial properties compared to standard antibiotics .

- Antifungal Efficacy : Another investigation highlighted that certain modified thiadiazoles had MIC values lower than traditional antifungal agents like fluconazole .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-phenoxybenzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step procedure involving sulfonamide coupling. A general approach involves reacting 5-ethyl-1,3,4-thiadiazol-2-amine with 4-phenoxybenzoyl chloride in the presence of pyridine as a base and solvent . Optimization includes controlling stoichiometry (1.1:1 molar ratio of sulfonyl chloride to amine intermediate) and reaction duration (5–8 hours at room temperature). Post-reaction purification via flash chromatography (ethyl acetate/hexane gradient) ensures high purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm structural integrity by verifying sulfonamide (-SO2NH-) and benzamide (-CONH-) proton signals (δ 10–12 ppm) .

- HPLC : Assess purity (>98%) using a C18 column with acetonitrile/water mobile phase .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 495.12) .

Q. How should researchers design initial biological screening assays for its antimicrobial potential?

- Methodological Answer : Use minimum inhibitory concentration (MIC) assays against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Prepare compound dilutions in DMSO (≤1% final concentration) and incubate in Mueller-Hinton broth at 37°C for 18–24 hours. Compare results to positive controls (e.g., ciprofloxacin) .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies focus on the thiadiazole and benzamide moieties?

- Methodological Answer : Systematically modify substituents on the thiadiazole (e.g., ethyl → methyl, isopropyl) and benzamide (e.g., phenoxy → nitro, halogen) groups. Evaluate changes in bioactivity using enzyme inhibition assays (e.g., PFOR enzyme for anaerobic pathogens) . Computational docking (AutoDock Vina) can predict binding affinity to targets like SphK1 kinase .

Q. What strategies resolve contradictions in bioactivity data across different studies?

- Methodological Answer :

- Assay Validation : Cross-test in multiple models (e.g., bacterial vs. fungal assays) .

- Purity Verification : Use HPLC-MS to rule out impurities (e.g., unreacted intermediates) as confounding factors .

- Dose-Response Curves : Ensure linearity across concentrations to identify non-specific effects .

Q. Which computational methods predict binding interactions with target enzymes like PFOR?

- Methodological Answer : Perform molecular dynamics (MD) simulations (AMBER/CHARMM) to model the sulfonamide-enzyme interaction. Focus on hydrogen bonding (N–H⋯O=S) and hydrophobic contacts between the thiadiazole ring and enzyme active sites .

Q. How can synthetic yield and purity be optimized under scale-up conditions?

- Methodological Answer :

- Solvent Selection : Replace pyridine with DMF for better solubility at higher scales .

- Catalyst Optimization : Use 4-dimethylaminopyridine (DMAP) to accelerate acylation .

- Crystallization : Recrystallize from methanol/water (7:3 v/v) to enhance purity .

Q. What are the challenges in establishing its pharmacokinetic profile, and how can they be addressed?

- Methodological Answer : Challenges include poor aqueous solubility (logP ~3.5) and metabolic instability. Strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.